octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one
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Overview
Description
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is a chemical compound with the CAS Number: 109324-81-4 . It has a molecular weight of 154.21 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a][1,4]diazepines has been a topic of interest in recent years . The approaches are divided into two groups depending on the starting compounds: annulation of the diazepine ring to the pyrrole fragment and simultaneous formation of pyrrole and diazepine rings via dicarbonyl intermediates . There are examples of constructing an arene-annulated diazepinone core on the basis of o-pyrroloanilines .Molecular Structure Analysis
The InChI Code for octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is 1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one is a powder that is stored at room temperature . Its molecular weight is 154.21 .Scientific Research Applications
Synthesis of Pyrrolo[1,2-a]indoles
Field
Organic & Biomolecular Chemistry
Application
The pyrrolo[1,2-a]indole unit is a privileged heterocycle found in numerous natural products and has been shown to exhibit diverse pharmacological properties .
Method
Recent years have witnessed immense interest from the synthesis community on the synthesis of this scaffold. In light of the ever-increasing demand for pyrrolo[1,2-a]indoles in drug discovery, this review provides an overview of recent synthesis methods for the preparation of pyrrolo[1,2-a]indoles and their derivatives .
Results
The mechanistic pathway and stereo-electronic factors affecting the yield and selectivity of the product are briefly explained .
Synthesis of Pyrrolo[1,2-x][1,4]diazepines
Field
Chemistry of Heterocyclic Compounds
Application
It is known that pyrroles annulated to a diazepine fragment show different biological activities, such as antidepressant, anxiolytic, antiviral, cytotoxic .
Method
Different synthetic approaches to pyrrolo[1,2-x][1,4]-diazepine derivatives have been developed over the past 10 years .
Results
This microreview highlights recent studies that describe both original methods and modification of known methods for obtaining such heterocycles .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-3-1-5-10(7)6-2-4-9-8/h7H,1-6H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXWMXYGYWAQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NCCCN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one |
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